4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Catalog No.
S1920684
CAS No.
85171-94-4
M.F
C33H29N3
M. Wt
467.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazon...

CAS Number

85171-94-4

Product Name

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

IUPAC Name

N,N-dibenzyl-4-[(E)-(diphenylhydrazinylidene)methyl]aniline

Molecular Formula

C33H29N3

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C33H29N3/c1-5-13-29(14-6-1)26-35(27-30-15-7-2-8-16-30)31-23-21-28(22-24-31)25-34-36(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-25H,26-27H2/b34-25+

InChI Key

IRKBOPBCDTWDDY-YQCHCMBFSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)/C=N/N(C4=CC=CC=C4)C5=CC=CC=C5
DBADH is an organic compound with the molecular formula C35H30N4O. It belongs to the hydrazone family and has a molecular weight of 530.64 g/mol. It is a yellow-colored solid that is slightly soluble in water but highly soluble in organic solvents. DBADH has been studied extensively due to its unique properties that make it useful in various fields of research and industry.
DBADH has a melting point of 212-215°C and a boiling point of 617.5°C. It is a stable compound that does not react with water but can react with acids and bases. DBADH is a non-flammable chemical that can emit toxic fumes when exposed to high temperatures.
DBADH can be synthesized by reacting benzaldehyde with dibenzylamine in the presence of acetic acid. The reaction involves the formation of a Schiff base intermediate that is then converted to the final product through the addition of diphenylhydrazine. The synthesized DBADH can be characterized using various spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy.
DBADH can be analyzed using various analytical techniques such as HPLC and GC-MS. These techniques are used to determine the purity of the compound, identify any impurities present, and quantify the amount of DBADH in a sample.
DBADH has been shown to exhibit biological activity against various bacterial and fungal strains. It has also been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Studies on the toxicity and safety of DBADH have shown that it is generally safe for use in scientific experiments. However, precautions must be taken when handling the compound as it can emit toxic fumes when exposed to high temperatures.
DBADH has been used in various scientific experiments such as catalysis, photovoltaics, and DNA analysis. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Research on DBADH is ongoing, with studies focusing on its potential applications in various fields. However, more research is needed to fully understand the compound's properties and potential uses.
DBADH has the potential to be used in various fields such as medicine, catalysis, and material science. In medicine, DBADH can be used as a potential cancer therapeutic agent or in drug delivery systems. In catalysis, DBADH can be used as a catalyst in various chemical reactions. In material science, DBADH can be used in the fabrication of organic electronic materials.
Limitations:
One limitation of DBADH is its low solubility in water, which can limit its use in aqueous environments. The high cost of synthesizing DBADH is another limitation that could hinder its use in some applications.
Future research on DBADH could focus on:
- Developing new and more efficient synthesis methods to improve the yield and reduce the cost of producing DBADH.
- Investigating the potential use of DBADH as a therapeutic agent for other diseases beyond cancer.
- Exploring new applications of DBADH in fields such as biotechnology and environmental science.
- Developing new analytical methods for the detection and quantification of DBADH in complex samples.
- Studying the mechanism of action of DBADH in order to fully understand its biological activity.

XLogP3

8.3

Wikipedia

4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone

Dates

Modify: 2023-08-16

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